Diacetoxynorbornane

Description

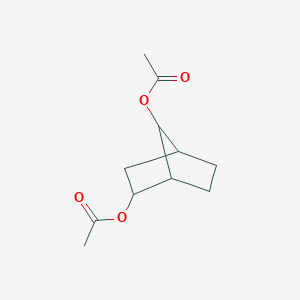

Structure

3D Structure

Properties

IUPAC Name |

(7-acetyloxy-2-bicyclo[2.2.1]heptanyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-6(12)14-10-5-8-3-4-9(10)11(8)15-7(2)13/h8-11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTSWTDQYLJUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC1C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938236 | |

| Record name | Bicyclo[2.2.1]heptane-2,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17290-00-5 | |

| Record name | Bicyclo[2.2.1]heptane-2,7-diol, diacetate, (exo,anti)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17290-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetoxynorbornane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017290005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptane-2,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diacetoxynorbornane and Analogues

Strategic Approaches to Diacetoxynorbornane Synthesis

The synthesis of this compound typically involves a multi-step process, beginning with the formation of a norbornene intermediate, followed by functionalization to introduce the diacetate groups. The control of stereochemistry throughout this process is a key consideration.

Diels-Alder Cycloaddition Routes to Norbornene Intermediates

The foundational step in the synthesis of many norbornane (B1196662) derivatives, including this compound, is the Diels-Alder reaction. scirp.orgresearchgate.net This [4+2] cycloaddition reaction typically involves the reaction of a conjugated diene, such as cyclopentadiene (B3395910), with a dienophile, like maleic anhydride (B1165640) or acrylates, to form the bicyclo[2.2.1]heptene (norbornene) skeleton. scirp.orgnih.govcaltech.edu

The Diels-Alder reaction is well-known for its stereospecificity, generally proceeding via a cis addition. caltech.edu Furthermore, it often exhibits endo selectivity due to secondary orbital interactions, although the exo isomer can also be formed. scirp.orgcaltech.edu The ratio of endo to exo products can be influenced by reaction conditions and the choice of dienophile. scirp.org For instance, the cycloaddition of cyclopentadiene and acrylic compounds conventionally yields a higher proportion of the endo isomer. scirp.org

| Diene | Dienophile | Primary Product | Key Features |

|---|---|---|---|

| Cyclopentadiene | Maleic Anhydride | cis-Norbornene-5,6-endo-dicarboxylic anhydride | High endo selectivity. caltech.edu |

| Cyclopentadiene | Acrylic Compounds | 5-Norbornene-2-carboxylic acid derivatives | Typically endo-selective. scirp.org |

| Furan | Ethyl (E)-3-nitroacrylate | Endo nitro isomer favored | Reaction at -20°C increases endo selectivity. beilstein-journals.org |

Subsequent Functionalization via Acetylation Reactions

Following the formation of the norbornene intermediate, the next critical step is the introduction of the diacetate functional groups. This is typically achieved through the dihydroxylation of the norbornene double bond, followed by acetylation of the resulting diol.

The dihydroxylation can be accomplished using various oxidizing agents. The stereochemical outcome of this step is crucial for obtaining the desired this compound isomer. For instance, the oxidation of the norbornene ring system can be influenced by neighboring functional groups, leading to the selective formation of specific stereoisomers. beilstein-journals.org

Once the diol is formed, acetylation is carried out to yield this compound. This esterification reaction can be performed using reagents such as acetic anhydride or acetyl chloride.

Regioselective and Stereoselective Synthetic Pathways

Achieving specific regio- and stereoisomers of this compound requires careful control over the synthetic pathway. chemistrydocs.comegrassbcollege.ac.in Regioselectivity refers to the preferential formation of one structural isomer over another, while stereoselectivity refers to the preferential formation of one stereoisomer. masterorganicchemistry.comyoutube.com

In the context of this compound synthesis, regioselectivity might involve the selective functionalization of one double bond over another in a more complex norbornene precursor. Stereoselectivity is paramount in controlling the spatial arrangement of the acetate (B1210297) groups, leading to specific isomers like exo,exo-, endo,endo-, or exo,endo-diacetoxynorbornane.

For example, the synthesis of chiral norbornene derivatives can be achieved through the Diels-Alder reaction using a chiral dienophile or a chiral catalyst. magtech.com.cn This can lead to the enantioselective synthesis of specific this compound isomers. magtech.com.cn Furthermore, the stereochemical outcome of subsequent reactions, such as epoxidation and dihydroxylation, can be directed by existing functional groups within the molecule, allowing for the synthesis of specific diastereomers. beilstein-journals.org

Development of Novel Reagents and Catalytic Systems for this compound Formation

Research in this area focuses on improving the efficiency, selectivity, and environmental friendliness of the synthetic process. The development of novel catalysts is a key aspect of this endeavor.

Catalysis plays a crucial role in many organic transformations, including those used in the synthesis of this compound. mdpi.com Catalysts can increase reaction rates, improve yields, and enhance selectivity. mdpi.com For instance, Lewis acids are known to enhance the endo selectivity of the Diels-Alder reaction. scirp.org

In recent years, there has been a growing interest in the use of dual-catalyst systems, where two distinct catalysts work synergistically to promote a chemical transformation. nih.govnih.gov Such systems could potentially be applied to the synthesis of this compound to achieve higher levels of control over the reaction. Photocatalysis, which utilizes light to drive chemical reactions, is another emerging area that could offer new synthetic routes. nih.gov

The development of new reagents also plays a vital role. For example, the use of specific oxidizing agents in the dihydroxylation step can lead to improved stereoselectivity. Similarly, the choice of acetylating agent can influence the efficiency of the final step.

Precursor Roles of this compound in the Synthesis of Norbornane Derivatives

This compound serves as a valuable precursor for the synthesis of a variety of other norbornane derivatives. rsc.org The diacetate groups can be hydrolyzed to yield the corresponding diol, which can then be further functionalized.

For example, norbornane-based diols are used as monomers in the synthesis of polyesters and other polymers. rsc.org The rigid and defined stereochemistry of the norbornane backbone can impart unique properties to these materials.

Mechanistic Organic Chemistry of Diacetoxynorbornane Transformations

Elucidation of Reaction Pathways and Transient Intermediates

The transformation of norbornane (B1196662) derivatives often proceeds through complex reaction pathways involving highly reactive and short-lived transient intermediates. uomustansiriyah.edu.iqbrilliant.org A chemical reaction mechanism describes the sequential steps at a molecular level, detailing the formation of any intermediates or transition states. mt.com The elucidation of these pathways is critical for understanding and controlling reaction outcomes.

In the context of diacetoxynorbornane, mechanistic studies have explored its formation from other bicyclic precursors. For instance, the oxidation of dibenzobicyclo[2.2.2]octatriene with various metal-ligand oxidants can lead to the formation of syn-7-exo-2-diacetoxynorbornane. cdnsciencepub.com The reaction pathways involved can be either homolytic (involving radical intermediates) or heterolytic (involving ionic intermediates), depending on the specific reactants and conditions. brilliant.orgcdnsciencepub.com

Key transient intermediates in organic reactions include carbocations, carbanions, free radicals, and carbenes. slideshare.net These species are typically high-energy, short-lived, and present in low concentrations. uomustansiriyah.edu.iq Their existence can often be inferred or proven through spectroscopic methods or chemical trapping experiments. uomustansiriyah.edu.iqmt.com In reactions forming this compound, the involvement of carbocationic intermediates is plausible, especially given the strained nature of the bicyclic framework which can stabilize non-classical carbocations. The stability of such intermediates is influenced by factors like hybridization, inductive effects, and resonance or conjugation. libretexts.org

The table below summarizes the general characteristics of common reactive intermediates that could be involved in this compound transformations.

| Reactive Intermediate | Key Structural Feature | Typical Geometry | Electronic Nature |

| Carbocation | Carbon with a positive charge and three bonds | Trigonal planar (sp²) | Electrophile |

| Carbanion | Carbon with a negative charge and a lone pair | Trigonal pyramidal (sp³) | Nucleophile |

| Free Radical | Atom with an unpaired electron | Trigonal planar (sp²) | Neutral, highly reactive |

| Carbene | Neutral carbon with two bonds and two non-bonding electrons | Singlet or Triplet state | Electrophile |

This table presents generalized characteristics of reactive intermediates. uomustansiriyah.edu.iqslideshare.netlibretexts.orgasccollegekolhar.in

This compound as a Reactive Intermediate in Complex Reaction Sequences

A reactive intermediate is a molecule that is formed in an intermediate step of a multi-step reaction and is consumed in a subsequent step to form the final product. brilliant.orgyoutube.com While this compound can be a stable, isolable final product, its structure also allows it to serve as a reactive intermediate in more complex synthetic sequences. cdnsciencepub.commsu.eduwikipedia.org

For example, the formation of syn-7-exo-2-diacetoxynorbornane from the oxidation of other bicyclic systems represents one step in a potential reaction sequence. cdnsciencepub.com This product can then become a substrate for further transformations. The two acetate (B1210297) groups are functional handles that can be modified. For instance, hydrolysis of the ester groups would yield a diol, which could then undergo a variety of subsequent reactions, such as oxidation to a ketone or substitution of the hydroxyl groups. Each of these steps would proceed through its own set of intermediates and transition states.

The strategic planning of complex syntheses, often guided by retrosynthetic analysis, involves identifying key intermediates that can be reliably formed and then converted to the target molecule. youtube.comyoutube.com this compound could be such a key intermediate, providing a stable precursor for the stereocontrolled introduction of other functionalities onto the norbornane skeleton.

Catalysis in this compound Chemistry: Homogeneous and Heterogeneous Systems

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase (e.g., all dissolved in the same solution). libretexts.orgyoutube.com These systems often exhibit high activity and selectivity because the catalytic species are uniformly dispersed, maximizing contact with reactants. rsc.org However, separating the catalyst from the product can be difficult and costly. rsc.orgmdpi.com

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. libretexts.orgsavemyexams.com Typically, a solid catalyst is used for liquid or gas-phase reactions. byjus.com The reaction occurs on the active sites of the catalyst's surface. savemyexams.com The major advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which allows for simple recovery and recycling. rsc.org

In the context of this compound chemistry, both types of catalysis could be applied. For example, the synthesis of this compound via oxidation might employ a homogeneous catalyst, such as a soluble transition metal complex. uclouvain.be Conversely, transformations of this compound, like the hydrogenation of other functional groups on the molecule, could be performed using a heterogeneous catalyst, such as palladium on carbon (Pd/C). researchgate.net The development of catalysts that combine the benefits of both systems—high activity and selectivity with easy recyclability—is an ongoing area of research. rsc.orgmdpi.com

The table below compares the key features of homogeneous and heterogeneous catalysis.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Phase | Catalyst and reactants in the same phase. libretexts.org | Catalyst and reactants in different phases. libretexts.org |

| Activity/Selectivity | Generally high activity and selectivity. rsc.org | Can have lower activity and selectivity. rsc.org |

| Catalyst Separation | Often difficult and costly. rsc.org | Relatively easy (e.g., filtration). rsc.org |

| Reaction Conditions | Often milder conditions. | May require higher temperatures/pressures. |

| Catalyst Deactivation | Can be susceptible to degradation in solution. | Prone to surface poisoning or sintering. |

| Industrial Use | Limited large-scale use due to separation issues. mdpi.com | Widely used in industry (over 80% of processes). rsc.org |

Computational and Theoretical Investigations of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms. nih.gov DFT allows for the calculation of the electronic structure of molecules, providing insights into their geometry, stability, and reactivity. sciencepublishinggroup.commdpi.com These methods are used to model reaction pathways, identify transition states, and calculate the energies of intermediates, which can help to distinguish between different possible mechanisms. nih.govnih.govrsc.org

For the transformations of this compound, computational studies could provide a deeper understanding of the observed reactivity and stereochemistry. For example, DFT calculations could:

Model Reaction Pathways: By calculating the potential energy surface, researchers can map out the most likely path from reactants to products, including the identification of all intermediates and transition states. nih.govrsc.org

Analyze Transient Intermediates: The geometries and electronic properties of potential intermediates, such as non-classical carbocations in the norbornane system, can be calculated to assess their stability and likely role in the reaction.

Explain Stereoselectivity: The energy barriers for different stereochemical outcomes (e.g., exo vs. endo attack) can be computed to explain why one product is formed preferentially.

While specific DFT studies on this compound were not highlighted in the initial search, the application of these theoretical methods is a standard and invaluable approach in modern mechanistic chemistry. nih.govnih.gov The insights gained from such studies can rationalize experimental findings and guide the design of new reactions and catalysts. rsc.org

Stereochemical Investigations of Diacetoxynorbornane

Analysis of Isomeric Forms and Stereoisomerism in Diacetoxynorbornane

The stereochemistry of this compound is complex due to the rigid and strained bicyclo[2.2.1]heptane core. This rigidity gives rise to distinct stereoisomers, the analysis of which is crucial for understanding the compound's properties and reactivity. capes.gov.brresearchgate.net Isomers are molecules that share the same molecular formula but have a different arrangement of atoms. researchgate.netnih.gov

Exo/Endo Stereochemistry in the Norbornane (B1196662) Bicyclic System

A key feature of the norbornane system is the existence of exo and endo stereoisomers. This type of stereoisomerism arises from the spatial arrangement of substituents on the bridged ring system. wikipedia.org The exo prefix denotes that the substituent is located on the same side as the shorter bridge (C7), while the endo prefix indicates the substituent is on the same side as the longer bridges (C5 and C6). wikipedia.org This distinction is fundamental to the stereochemistry of substituted norbornanes, including this compound.

Cis/Trans and R/S Configuration Designations

Beyond exo/endo isomerism, the relative orientation of the two acetate (B1210297) groups gives rise to cis and trans isomers. In the context of this compound, cis indicates that both acetate groups are on the same face of the bicyclic ring (both exo or both endo), while trans indicates they are on opposite faces (one exo and one endo). researchgate.netnih.gov

Furthermore, the presence of chiral centers in this compound necessitates the use of the Cahn-Ingold-Prelog (CIP) R/S nomenclature to define the absolute configuration of each stereocenter. nih.gov For instance, research has been conducted on the enzymatic hydrolysis of racemic diacetates such as (1R,2S,4R,5S)- and (1R,2R,4R,5R)-2,5-diacetoxybicyclo[2.2.1]heptanes. capes.gov.br The absolute configurations of the resulting products were determined through chemical correlation and circular dichroism spectra. capes.gov.br

The analysis and differentiation of these various stereoisomers are often accomplished using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.govmagritek.comnih.govresearchgate.net NMR spectroscopy, including advanced 2D techniques like NOESY and COSY, can provide detailed information about the relative stereochemistry of the acetate groups by analyzing chemical shifts and coupling constants. researchgate.netnih.gov X-ray crystallography offers an unambiguous determination of the absolute configuration and the precise three-dimensional structure of the molecule in the solid state. researchgate.netnih.gov

| Isomer Type | Description | Example in Norbornane System |

| Exo/Endo | Describes the position of a substituent relative to the bridges of the bicyclic system. | An acetate group can be in the exo or endo position. |

| Cis/Trans | Describes the relative orientation of two substituents. | Two acetate groups can be cis (both exo or both endo) or trans (one exo and one endo). |

| R/S | Designates the absolute configuration at a chiral center. | (1R,2S,4R,5S)-2,5-diacetoxybicyclo[2.2.1]heptane specifies the absolute stereochemistry at each chiral carbon. |

Diastereoselectivity and Enantioselectivity in this compound Synthesis and Reactions

The synthesis of a specific stereoisomer of this compound requires control over the stereochemical outcome of the reaction, a concept known as stereoselectivity. This can be further divided into diastereoselectivity and enantioselectivity. beilstein-journals.org

Diastereoselectivity refers to the preferential formation of one diastereomer over another. unipd.it In the context of this compound synthesis, this could mean, for example, the selective formation of the exo,exo-diacetate over the exo,endo- or endo,endo-diacetates. The choice of synthetic route and reaction conditions, such as the use of specific catalysts or reagents, can significantly influence the diastereomeric ratio of the products. unipd.itscirp.org For instance, in related bicyclic systems, diastereoselective synthesis has been achieved with high ratios (up to >20:1) through careful selection of reagents and reaction conditions. unipd.it

Enantioselectivity , on the other hand, is the preferential formation of one enantiomer over its mirror image. beilstein-journals.org Achieving high enantioselectivity is crucial in many applications and is often accomplished through asymmetric synthesis. This can involve the use of chiral catalysts, chiral auxiliaries, or enzymes. beilstein-journals.orgresearchgate.net A notable example in a related system is the enzyme-catalyzed enantioselective hydrolysis of racemic diacetates of bicyclo[2.2.1]heptane. capes.gov.br Enzymes like pig liver esterase and lipase (B570770) from Aspergillus niger have been used to selectively hydrolyze one enantiomer of the diacetate, leaving the other enantiomer in high optical purity. capes.gov.br This method allows for the resolution of racemic mixtures to obtain enantiomerically enriched diacetoxynorbornanes and their corresponding diols. capes.gov.brmdpi.comresearchgate.net

| Stereoselective Process | Definition | Application to this compound |

| Diastereoselective Synthesis | Preferential formation of one diastereomer over another. | Synthesizing predominantly the exo,exo-diacetoxynorbornane isomer. |

| Enantioselective Reaction | Preferential formation of one enantiomer over its mirror image. | Using an enzyme to selectively hydrolyze one enantiomer of racemic this compound. |

Conformational Dynamics and Energy Landscapes of this compound Derivatives

The rigid bicyclic structure of norbornane significantly restricts its conformational freedom compared to acyclic or simple monocyclic compounds. However, derivatives like this compound still exhibit conformational dynamics, primarily related to the rotation of the substituent groups. The study of these dynamics and the associated energy landscapes provides insight into the molecule's preferred shapes and their relative stabilities.

Computational methods are often employed to explore the conformational space of norbornane derivatives. These studies can calculate the potential energy of different conformations and identify the most stable, low-energy structures. For example, in substituted norbornanes, the orientation of the substituent groups can be influenced by steric interactions with the bicyclic frame.

Advanced Spectroscopic Elucidation of Diacetoxynorbornane Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of diacetoxynorbornane, offering profound insights into its molecular framework and stereochemistry. wordpress.comnumberanalytics.comnumberanalytics.com By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within the molecule and their relationships to one another. duke.edu The strategic application of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of protons and carbons, and the determination of their relative and, in some cases, absolute configurations.

Proton (¹H) NMR Spectral Analysis, Including Chemical Shifts and Coupling Constants

Proton (¹H) NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. mnstate.edu The chemical shift of a proton is influenced by its electronic surroundings, with electronegative atoms and unsaturated groups causing a downfield shift (higher ppm values). libretexts.orglibretexts.orgchemistrysteps.com

In this compound, the stereochemistry significantly influences the chemical shifts of the protons. For instance, in exo,cis- and endo,cis-5,6-diacetoxynorbornene, the chemical shifts of the H7a and H7s protons have been analyzed to understand the conformational details. researchgate.net The analysis of coupling constants (J-values) provides further structural information, as the magnitude of the coupling is dependent on the dihedral angle between adjacent protons, a relationship described by the Karplus equation. columbia.edu This is particularly useful in distinguishing between endo and exo isomers.

Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ) for this compound Derivatives

| Proton | exo,cis-5,6-diacetoxynorbornene researchgate.net | endo,cis-5,6-diacetoxynorbornene researchgate.net |

| H-1/H-4 | ~2.8-3.0 ppm | ~3.1-3.3 ppm |

| H-2/H-3 | ~4.5-4.7 ppm (exo) | ~4.8-5.0 ppm (endo) |

| H-5/H-6 | ~6.0-6.2 ppm | ~6.2-6.4 ppm |

| H-7a | Varies | Varies |

| H-7s | Varies | Varies |

| Acetate (B1210297) CH₃ | ~2.0 ppm | ~2.0 ppm |

Note: The exact chemical shifts can vary depending on the solvent and the specific isomeric form.

Carbon (¹³C) NMR Spectral Analysis for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides a detailed picture of the carbon framework of a molecule. savemyexams.com Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, allowing for the determination of the number of different carbon environments. savemyexams.com The chemical shifts of these signals are indicative of the type of carbon (e.g., C=O, C-O, C-C). chemistryviews.org

For this compound, the ¹³C NMR spectrum reveals the key carbon signals, including those of the carbonyl groups of the acetate functions, the carbons bearing the acetate groups, and the carbons of the norbornane (B1196662) skeleton. The chemical shifts are sensitive to the stereochemistry, aiding in the differentiation of isomers.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ) for this compound Derivatives

| Carbon | Expected Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 170-172 |

| Carbons with Acetoxy Group (C-O) | 70-80 |

| Bridgehead Carbons | 40-50 |

| Methylene Bridge Carbon | 30-40 |

| Alkene Carbons (if present) | 130-140 |

| Acetate Methyl (CH₃) | 20-22 |

Note: These are general ranges and can be influenced by the specific isomer and solvent.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more profound understanding of the molecular structure. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edulongdom.org In this compound, COSY spectra would show cross-peaks between adjacent protons in the norbornane framework, helping to trace the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. columbia.edusdsu.edu This is invaluable for assigning carbon signals based on the known assignments of their attached protons. For this compound, each CH, CH₂, and CH₃ group would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edusdsu.eduwisc.edu This technique is crucial for connecting different parts of the molecule. For example, it can show correlations from the acetate methyl protons to the carbonyl carbon and the carbon to which the acetoxy group is attached, confirming the placement of the functional groups.

These advanced techniques, when used in concert, provide a robust and unambiguous method for the complete structural and stereochemical elucidation of this compound isomers. uio.no

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. nih.govedinst.com These methods probe the vibrational modes of molecules. thermofisher.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. materialscloud.org For this compound, the most prominent and diagnostic absorption bands are associated with the acetate groups. A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹, characteristic of the C=O (carbonyl) stretching vibration of the ester functional group. Additionally, the C-O stretching vibrations of the acetate groups will appear as strong bands in the 1250-1200 cm⁻¹ region. The presence of C-H stretching vibrations from the norbornane framework will be observed around 3000-2850 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.govresearchgate.net It relies on the inelastic scattering of monochromatic light. nih.gov While the carbonyl stretch is also observable in the Raman spectrum, it is often weaker than in the IR spectrum. However, the C-C bonds of the norbornane skeleton and the symmetric vibrations of the molecule can give rise to distinct Raman signals.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=O Stretch (Ester) | 1750-1735 (Strong) | 1750-1735 (Weak to Medium) |

| C-O Stretch (Ester) | 1250-1200 (Strong) | Present, often weaker than IR |

| C-H Stretch (Aliphatic) | 3000-2850 (Medium to Strong) | 3000-2850 (Medium to Strong) |

| C-C Stretch (Framework) | Less prominent | Stronger signals |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. savemyexams.comulethbridge.ca

For this compound, the mass spectrum will show a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. The high-resolution mass spectrum can provide the exact molecular formula.

The fragmentation pattern observed in the mass spectrum is particularly informative for structural elucidation. wikipedia.orglibretexts.org Common fragmentation pathways for this compound would involve the loss of neutral molecules, leading to characteristic fragment ions:

Loss of an acetoxy group (-OCOCH₃): This would result in a significant peak at [M - 59]⁺.

Loss of acetic acid (-CH₃COOH): This is a common fragmentation for acetates and would produce a peak at [M - 60]⁺.

Sequential losses: The initial fragment ions can undergo further fragmentation, leading to a series of peaks that can be pieced together to deduce the structure. For example, the loss of both acetate groups could be observed.

Cleavage of the norbornane ring: The bicyclic framework can also fragment in characteristic ways.

The analysis of these fragmentation patterns, often aided by techniques like tandem mass spectrometry (MS/MS), allows for the confirmation of the diacetoxy-substituted norbornane structure. uab.edunih.gov

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description |

| M⁺ | Molecular Ion |

| [M - 59]⁺ | Loss of an acetoxy radical |

| [M - 60]⁺ | Loss of acetic acid |

| [M - 119]⁺ | Loss of an acetoxy radical and acetic acid |

| [M - 120]⁺ | Loss of two molecules of acetic acid |

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. wikipedia.orgnih.govmpg.de This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov

For this compound, a successful single-crystal X-ray diffraction analysis would provide an unambiguous determination of its solid-state structure. biorxiv.org This includes:

Confirmation of the connectivity: It would verify the bonding arrangement of all atoms in the molecule.

Determination of stereochemistry: The relative and absolute stereochemistry of the acetoxy groups on the norbornane framework (exo or endo, cis or trans) would be unequivocally established.

Conformational details: The precise conformation of the bicyclic ring system and the orientation of the substituent groups in the crystal lattice would be revealed.

The resulting crystal structure serves as the ultimate proof of the molecular architecture and is invaluable for correlating the spectroscopic data obtained from NMR, IR, and mass spectrometry with a definitive three-dimensional model.

Emerging Spectroscopic Techniques for Electronic and Supramolecular Properties

Modern research increasingly focuses on the electronic and supramolecular properties of norbornane derivatives, as these characteristics are pivotal for their application in materials science and the development of functional polymers. chemrxiv.org Emerging spectroscopic techniques are central to these investigations, offering nuanced information that traditional methods cannot.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful tool for studying chiral molecules and their supramolecular assemblies. For norbornane-based polymers, CD spectroscopy can monitor the formation of helical internal structures. chinesechemsoc.org The self-assembly of specific moieties, such as benzene-1,3,5-tricarboxamide (B1221032) (BTA) integrated into a poly(norbornene) backbone, can induce a helical conformation, which is detectable by CD spectroscopy. chinesechemsoc.org This provides invaluable data on the folding and internal organization of these polymers in solution. chinesechemsoc.org

Fluorescence Spectroscopy

Fluorescence spectroscopy is instrumental in probing the photophysical properties of materials. In the context of norbornane-based systems, it is used to study the unique size-dependent fluorescence of cycloparaphenylene-norbornene monomers and their resulting polymers. chemrxiv.org The preservation of fluorescence in poly-cycloparaphenylenes (poly-CPPs) prepared via ring-opening metathesis polymerization (ROMP) highlights the potential to leverage these properties in polymeric materials. chemrxiv.org Furthermore, copolymerizing CPPs of different sizes can lead to new photophysical and supramolecular properties, which can be thoroughly investigated using fluorescence spectroscopy. chemrxiv.org

Hyphenated Spectroscopic Techniques

The integration of multiple spectroscopic methods, often termed "hyphenated techniques," offers a more comprehensive analytical approach by providing complementary data. solubilityofthings.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating and identifying components in a mixture. libretexts.org For this compound, GC-MS can be used to separate different isomers before they are individually analyzed by the mass spectrometer, providing detailed fragmentation patterns for each. libretexts.org The high sensitivity of modern GC-MS instruments allows for the detection of even trace amounts of different isomers or related compounds. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS is a powerful tool for the analysis of complex mixtures. rroij.com It is particularly useful for less volatile or thermally sensitive compounds. Recent advancements in LC-MS have enhanced its separation capabilities, making it indispensable for identifying and quantifying components in complex pharmaceutical and chemical samples. rroij.com

Advanced Mass Spectrometry Methods: Techniques such as Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) are emerging as powerful tools for studying the higher-order structure and dynamics of complex molecules. nih.gov While more commonly applied to biomolecules, the principles of HDX-MS could be adapted to investigate the conformational dynamics and solvent accessibility of this compound and its derivatives. nih.gov

Research Findings from Emerging Techniques

Detailed research findings often showcase the power of these advanced methods. For instance, studies on poly(norbornene) polymers have utilized various spectroscopic techniques to explore their potential in creating "smart" materials. The use of moieties that self-assemble into supramolecular fibers, stabilized by hydrogen bonding, can be monitored using techniques like CD spectroscopy to understand the resulting helical structures. chinesechemsoc.org

The table below summarizes the application of these emerging techniques to norbornane-based systems.

| Spectroscopic Technique | Information Gained | Example Application in Norbornane Systems |

| Circular Dichroism (CD) Spectroscopy | Helical structure formation, supramolecular assembly | Monitoring the folding of poly(norbornene) polymers functionalized with self-assembling moieties. chinesechemsoc.org |

| Fluorescence Spectroscopy | Photophysical properties, size-dependent emission | Characterizing the fluorescence of cycloparaphenylene-norbornene monomers and their polymers. chemrxiv.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of isomers, fragmentation patterns | Separating and analyzing different this compound isomers in a mixture. libretexts.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of complex mixtures, identification of non-volatile compounds | Identifying and quantifying components in synthetic reaction mixtures leading to this compound. rroij.com |

| Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) | Conformational dynamics, solvent accessibility | Potential for studying the dynamic structure of this compound derivatives in solution. nih.gov |

These advanced spectroscopic methods are crucial for moving beyond simple structural identification, enabling a deeper understanding of the dynamic, electronic, and supramolecular properties of this compound and related compounds, which is essential for their application in advanced materials and technologies. chemrxiv.orgchinesechemsoc.org

Diacetoxynorbornane As a Versatile Building Block in Advanced Organic Synthesis

Utilization in Polymer Science and Engineering

The unique structure of diacetoxynorbornane and its derivatives renders them useful in polymer science and engineering. umass.edutaylorfrancis.comsjtu.edu.cn The strained bicyclic system provides a reactive handle for specific polymerization techniques, while the functional groups allow for the creation of tailored polymer properties.

Role as a Monomer in Ring-Opening Metathesis Polymerization (ROMP)

Norbornene derivatives, including those with diacetate functionalities, are common monomers for Ring-Opening Metathesis Polymerization (ROMP). nsf.gov This polymerization method uses catalysts, such as Grubbs-type initiators, to open the strained cyclic olefin and form a linear polymer. nsf.govnih.gov The high ring strain of the norbornene unit is the thermodynamic driving force for the reaction. nsf.gov The polymerization of norbornene monomers is a key method for creating macromolecules with controlled molecular weights and architectures. nsf.gov

The functional groups on the norbornene monomer are carried into the resulting polymer, allowing for the synthesis of functional materials. rsc.org While some sulfur-containing functional groups can interfere with ruthenium-based ROMP catalysts, acetate (B1210297) groups are generally well-tolerated. rsc.org The stereochemistry of the substituents on the monomer, such as exo or endo placement, can influence the rate of polymerization and the properties of the final polymer. rsc.org This versatility makes ROMP of functionalized norbornenes a powerful tool for designing advanced polymers. bohrium.comnih.gov

Table 1: Research Findings on Ring-Opening Metathesis Polymerization (ROMP) of Norbornene Derivatives

| Finding | Description | Source(s) |

| Monomer Suitability | Norbornene and oxanorbornene derivatives are the most commonly used monomers for ROMP due to their simple preparation and high ring strain. nsf.gov | nsf.gov |

| Catalyst and Mechanism | The mechanism of Ru-catalyzed ROMP is influenced by the monomer structure and the catalyst's N-heterocyclic carbene (NHC) ligand. nih.gov | nih.gov |

| Functional Group Tolerance | ROMP shows good tolerance for a wide variety of functional groups, although some, like certain sulfur-containing moieties, can interact with the catalyst. rsc.org | rsc.org |

| Stereochemical Effects | The stereochemistry of the monomer's substituents (exo vs. endo) can affect polymerization rates and catalyst interactions. rsc.org | rsc.org |

Incorporation into Crosslinking Reactions and Polymer Networks

This compound, particularly after hydrolysis to the corresponding norbornane (B1196662) diol, can be used as a crosslinking agent to form three-dimensional polymer networks. libretexts.orgmdpi.com Crosslinking involves the formation of covalent bonds that connect different polymer chains, resulting in a more rigid and robust material. libretexts.org The bifunctional nature of the norbornane diol allows it to react with other bifunctional molecules, such as diisocyanates, to create a crosslinked polyurethane network. libretexts.org

The incorporation of the rigid, bulky norbornane unit as a crosslink significantly impacts the material's properties. Current time information in Krakow, PL. It can increase hardness, rigidity, and the melting point compared to the non-crosslinked polymer. libretexts.org This process is fundamental in the production of many hard and rigid plastics, adhesives, and coatings. libretexts.orgmdpi.comresearchgate.net The formation of these networks is a critical step in developing the mechanical strength of materials like waterborne latex coatings, where the crosslinking reaction must be balanced with the film formation process for optimal performance. researchgate.net

Strategic Deployment of Norbornane Frameworks in Supramolecular Chemistry and Host Design

The norbornane framework is an excellent scaffold for designing host molecules in supramolecular chemistry due to its rigid and pre-organized structure. amazonaws.comnih.gov Supramolecular chemistry focuses on chemical systems composed of multiple discrete molecules held together by non-covalent interactions, such as hydrogen bonds and van der Waals forces. deakin.edu.au The concept of pre-organization, where a host molecule has binding sites in well-defined positions before guest binding, is crucial for achieving strong and selective recognition. amazonaws.com

Norbornane and fused polynorbornane scaffolds can be readily synthesized and functionalized with specific geometries, making them ideal starting points for creating hosts for various guest molecules, particularly anions. amazonaws.comnih.govacs.org By attaching binding groups like thioureas to the rigid framework, researchers have created cleft-like receptors with predictable dimensions. amazonaws.comacs.org These pre-organized hosts show high affinity for specific anions, demonstrating the principle that a well-designed host can complement a target guest, leading to strong and selective binding. amazonaws.comacs.org This approach mimics biological systems, like enzyme-substrate interactions, where a large host recognizes and binds a smaller guest. deakin.edu.au

Development of Norbornane-Based Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers constructed from organic building blocks linked by strong covalent bonds. acs.orgsciopen.com Their ordered pore structures, high surface areas, and tunable chemistry make them promising for applications like gas separation and storage. acs.orgsciopen.comrsc.org The geometry of the molecular building blocks is a key determinant of the final COF's structure and properties. acs.org

The rigid and kinked structure of norbornane-based units makes them attractive building blocks for COFs. rsc.org While conventional COFs are often made from planar building blocks that form layers through π–π stacking, incorporating non-planar, kinked norbornane units can create unique pore structures and enhance performance in specific applications. rsc.org For example, new COFs have been prepared by reacting kinked norbornane-based diamines with other monomers via a solvothermal Schiff-base condensation. rsc.orgrsc.org These norbornane-based COFs have shown high chemical stability and a strong affinity for CO2, demonstrating their potential for gas separation applications. rsc.orgrsc.org Research in this area continues to explore how different building blocks can be used to fine-tune the porosity and functionality of COFs. acs.orgsciopen.com

Future Research Directions and Theoretical Perspectives in Diacetoxynorbornane Chemistry

Innovations in Diacetoxynorbornane Synthetic Methodologies

The synthesis of this compound traditionally relies on established methods such as the Diels-Alder reaction of cyclopentadiene (B3395910) with a vinyl acetate (B1210297) equivalent, followed by functionalization, or the direct oxidation of norbornene. However, future research is focused on developing more efficient, sustainable, and scalable synthetic protocols.

Green Chemistry Approaches: In line with the principles of green chemistry, new routes are being explored to minimize hazardous waste and improve atom economy. nih.govliverpool.ac.ukwiley-vch.deijnc.ir This includes the use of safer, more environmentally benign oxidizing agents for the diacetoxylation of norbornene and the replacement of traditional solvents with greener alternatives like water or ionic liquids. nih.govliverpool.ac.ukijnc.ir Biocatalysis, using enzymes or whole-cell systems, presents a promising frontier for performing stereoselective oxidations under mild, aqueous conditions, potentially offering direct access to enantiomerically pure this compound derivatives. rsc.org

Process Intensification with Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and greater scalability. nih.govacs.org Implementing the synthesis of this compound in a continuous flow reactor could lead to higher yields, reduced reaction times, and superior process control. nih.govbeilstein-journals.org For instance, the exothermic oxidation of norbornene can be precisely managed in a microreactor, minimizing the formation of side products.

Table 1: Comparison of Traditional vs. Innovative Synthetic Approaches for this compound

| Parameter | Traditional Batch Synthesis | Future Flow Chemistry Approach |

|---|---|---|

| Reaction Time | Several hours to days | Minutes to a few hours acs.org |

| Process Control | Difficult to control temperature and mixing | Precise control over temperature, pressure, and stoichiometry |

| Safety | Potential for thermal runaway with exothermic reactions | Improved safety due to small reaction volumes and superior heat dissipation ijnc.ir |

| Scalability | Challenging, often requires process redesign | Easily scalable by operating the system for longer durations ("scaling-out") |

| Yield & Selectivity | Variable, often moderate | Potentially higher yields and improved selectivity due to precise control |

Advanced Mechanistic Investigations and Catalytic System Development

A profound understanding of reaction mechanisms is crucial for the development of new and improved catalytic systems. For reactions involving the norbornane (B1196662) scaffold, significant progress has been made in elucidating complex catalytic cycles, particularly those involving transition metals like palladium.

Palladium/Norbornene Cooperative Catalysis: The "Catellani reaction" is a prime example of an advanced catalytic system where norbornene acts as a transient mediator in palladium-catalyzed C-H functionalization reactions. nih.govnih.govresearchgate.net In this process, a palladacycle intermediate is formed through the cooperative action of palladium and norbornene, which then directs further reactions at specific positions on an aromatic ring. researchgate.netstanford.edu Although not a direct synthesis of this compound, the mechanistic principles are highly relevant. Future research could adapt these principles to develop catalysts for the direct, highly selective C-H acetoxylation of the norbornane skeleton itself.

Mechanistic studies, combining kinetic analysis, isotopic labeling, and in-situ spectroscopy, are essential to unravel the elementary steps of these catalytic cycles, including oxidative addition, C-H activation, migratory insertion, and reductive elimination. frontiersin.org Understanding the role of ligands, additives, and the specific structure of the norbornene derivative is key to controlling reaction outcomes. nih.govresearchgate.net For example, using structurally modified norbornenes as mediators has been shown to modulate reaction selectivity, a strategy that could be applied to develop new functionalizations of the this compound core. nih.govresearchgate.net

Computational Chemistry in Predicting Reactivity, Stereoselectivity, and Spectroscopic Data

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and rationalizing the outcomes of chemical reactions. researchgate.netscispace.com For this compound chemistry, these methods provide powerful insights that complement experimental work.

Predicting Reactivity and Stereoselectivity: The rigid structure of this compound gives rise to distinct stereoisomers (e.g., exo, endo). DFT calculations can determine the relative thermodynamic stabilities of these isomers and model the transition state energies for different reaction pathways leading to their formation. frontiersin.org This allows chemists to predict which isomer will be favored under specific conditions, guiding the design of stereoselective syntheses. nih.govresearchgate.net For instance, computational studies can elucidate the mechanism of palladium-catalyzed reactions involving norbornene derivatives, explaining the origins of observed regioselectivity and stereoselectivity. frontiersin.org

Simulating Spectroscopic Data: A significant challenge in stereoselective synthesis is the unambiguous characterization of the products. Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. q-chem.comnumberanalytics.comfaccts.de By comparing the computationally predicted spectra for all possible stereoisomers of this compound with the experimental data, a definitive structural assignment can be made. nih.govchemrxiv.org This synergy between theoretical prediction and experimental measurement is a powerful strategy for structural elucidation. nih.govnih.gov

Table 2: Illustrative Example of Computational and Experimental Data Correlation for a this compound Isomer

| Spectroscopic Data | Predicted (DFT Calculation) | Experimental (Measured) | Assignment Confidence |

|---|---|---|---|

| 13C NMR Shift (C=O) | 170.5 ppm | 170.2 ppm | High |

| 1H NMR Shift (Bridgehead H) | 2.55 ppm | 2.51 ppm | High |

| IR Frequency (C=O Stretch) | 1740 cm-1numberanalytics.com | 1738 cm-1 | High |

| IR Frequency (C-O Stretch) | 1245 cm-1numberanalytics.com | 1242 cm-1 | High |

Exploration of Novel this compound Derivatives and Their Transformative Potential

This compound is not just a synthetic target but also a versatile building block for creating more complex molecules. The two acetate groups serve as handles that can be transformed into a variety of other functionalities.

A primary transformation is the hydrolysis of the diacetate to yield the corresponding diol, cis- or trans-norbornane-diol. This diol is a valuable precursor for synthesizing a wide range of derivatives, including ethers, esters, and carbonates. These derivatives can be explored for applications in pharmaceuticals, agrochemicals, and fragrance chemistry.

Furthermore, the rigid, well-defined stereochemistry of the norbornane framework makes its derivatives excellent candidates for use as chiral auxiliaries in asymmetric synthesis. numberanalytics.com A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a reaction to produce a specific stereoisomer. uwindsor.caharvard.edu Enantiomerically pure this compound, or its diol derivative, could be used to control the stereochemical outcome of reactions such as alkylations or aldol (B89426) additions, after which the auxiliary can be cleaved and recovered. organic-chemistry.orgnih.gov This opens a pathway to novel, enantiomerically pure compounds that are otherwise difficult to synthesize. enamine.netnih.gov

Strategic Integration of this compound Scaffolds in Emerging Materials Science

The unique strained ring system of norbornene and its derivatives makes them ideal monomers for Ring-Opening Metathesis Polymerization (ROMP). wikipedia.orgsioc-journal.cn This powerful polymerization technique allows for the synthesis of polymers with highly tunable properties and complex architectures. beilstein-journals.org

This compound can be envisioned as a functional monomer for ROMP. Polymerization would yield a polynorbornene backbone with pendant diacetate groups. mdpi.com The presence of these functional groups is highly significant. They can be retained to create a non-polar polymer or, more strategically, they can be modified after polymerization. For example, hydrolysis of the acetate groups on the polymer chain would transform the material into a hydrophilic polymer containing diol units. mdpi.com These hydroxyl groups can serve as sites for cross-linking, for grafting other polymer chains, or for attaching bioactive molecules, leading to the creation of advanced functional materials such as hydrogels, coatings, or resins for separation technologies. The ability to perform chemistry on the polymer after its formation provides a powerful platform for designing materials with tailored properties. mdpi.comximo-inc.com

Table 3: Potential Properties and Applications of Polymers Derived from this compound

| Polymer Type | Key Properties | Potential Applications |

|---|---|---|

| Pol(this compound) | Amorphous, good thermal stability, soluble in organic solvents | Specialty resins, optical films, matrix for composites |

| Pol(norbornane-diol) (from hydrolysis) | Hydrophilic, capable of hydrogen bonding, reactive hydroxyl groups | Hydrogels for biomedical use, high-performance adhesives, functional coatings |

| Cross-linked Polynorbornane | Insoluble, high mechanical strength, thermally stable network | Thermosetting resins, materials for microelectronics, separation membranes |

Q & A

Q. What are the standard analytical techniques for characterizing Diacetoxynorbornane’s purity and structural integrity?

Methodological Answer:

- Use nuclear magnetic resonance (NMR) to confirm stereochemistry and functional groups.

- Employ high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to assess purity thresholds (≥95% recommended for experimental reproducibility).

- Validate results against reference spectra from peer-reviewed databases (e.g., NIST Chemistry WebBook) to minimize instrumental variability .

Q. How should researchers design initial toxicity studies for this compound?

Methodological Answer:

- Begin with in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to establish baseline toxicity.

- Use a representative sample size (n ≥ 3 biological replicates) to account for biological variability.

- Follow OECD Guidelines for acute toxicity testing, ensuring dose ranges align with literature-reported LD50 values .

Q. What statistical approaches are appropriate for analyzing this compound’s reactivity data?

Methodological Answer:

- Apply multivariate analysis (e.g., principal component analysis) to identify correlations between reaction conditions (temperature, solvent polarity) and product yield.

- Use Student’s t-test or ANOVA to compare experimental groups, ensuring p-values are adjusted for multiple comparisons (e.g., Bonferroni correction) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound?

Methodological Answer:

- Conduct a systematic review to identify methodological inconsistencies (e.g., calorimetry vs. computational modeling).

- Replicate experiments under standardized conditions (controlled humidity, inert atmosphere) to isolate confounding variables.

- Validate findings using differential scanning calorimetry (DSC) and cross-reference with quantum mechanical calculations (DFT/B3LYP) .

Q. What experimental frameworks are optimal for studying this compound’s enantioselective synthesis?

Methodological Answer:

- Design factorial experiments to test catalysts (e.g., chiral organocatalysts vs. transition-metal complexes) and solvent systems.

- Monitor enantiomeric excess (ee) via chiral HPLC and correlate with steric/electronic parameters using Hammett plots.

- Apply response surface methodology (RSM) to optimize reaction parameters (temperature, catalyst loading) .

Q. How should mechanistic studies address conflicting data on this compound’s metabolic pathways?

Methodological Answer:

- Use isotopic labeling (e.g., ¹⁴C-tracing) to track metabolic intermediates in hepatic microsomal assays.

- Integrate kinetic isotope effect (KIE) studies to distinguish between radical vs. ionic mechanisms.

- Validate hypotheses with molecular docking simulations to predict enzyme-substrate interactions .

Q. What strategies are effective in identifying novel synthetic pathways for this compound derivatives?

Methodological Answer:

- Leverage high-throughput screening (HTS) to evaluate diverse reagent libraries (e.g., Grignard reagents, organozinc species).

- Combine retrosynthetic analysis with machine learning algorithms (e.g., IBM RXN) to propose feasible routes.

- Prioritize routes with >70% atom economy and minimal protection/deprotection steps .

Key Methodological Considerations

- Feasibility: Ensure access to specialized instrumentation (e.g., X-ray crystallography for structural validation) and validate protocols with positive/negative controls .

- Data Integrity: Use triangulation (multiple analytical methods) to confirm results and address contradictory findings .

- Ethical Compliance: For in vivo studies, adhere to institutional animal care guidelines (IACUC) and include justification for sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.